molecular formula C12H21N3O B1492156 6-(Octylamino)pyridazin-3-ol CAS No. 2098010-74-1

6-(Octylamino)pyridazin-3-ol

Cat. No.: B1492156
CAS No.: 2098010-74-1
M. Wt: 223.31 g/mol
InChI Key: FCLZBQDANCTMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Octylamino)pyridazin-3-ol is a pyridazine derivative featuring an octylamino group (-NH-C₈H₁₇) at the 6-position and a hydroxyl group (-OH) at the 3-position. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a planar scaffold that facilitates interactions with biological targets or material matrices.

Properties

CAS No.

2098010-74-1

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

3-(octylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-10-13-11-8-9-12(16)15-14-11/h8-9H,2-7,10H2,1H3,(H,13,14)(H,15,16)

InChI Key

FCLZBQDANCTMQG-UHFFFAOYSA-N

SMILES

CCCCCCCCNC1=NNC(=O)C=C1

Canonical SMILES

CCCCCCCCNC1=NNC(=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 6-(Octylamino)pyridazin-3-ol:

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
This compound Pyridazine -OH (3-position), -NH-C₈H₁₇ (6) Hypothesized lipophilicity; potential bioactivity N/A
6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol Pyridazine -OH (3-position), dimethylthiazole (6) LogD (pH 5.5) = 1.2; moderate lipophilicity
6-OAU (6-(octylamino)pyrimidine-2,4-dione) Pyrimidine-2,4-dione -NH-C₈H₁₇ (6), dione (2,4) GPR84 agonist; enhances inflammatory signaling in macrophages
3,6-bis(octylamino)terephthalate Terephthalate -NH-C₈H₁₇ (3,6) Elastic crystals; lasing applications (threshold: 115 kW cm⁻²)

Physicochemical Properties

  • Lipophilicity: The octylamino group in this compound likely confers higher LogD (estimated >3.0) compared to 6-(dimethylthiazol)pyridazin-3-ol (LogD = 1.2 ). This suggests superior membrane permeability but lower aqueous solubility.
  • Crystal Behavior: Unlike elastic 3,6-bis(octylamino)terephthalate crystals , pyridazine derivatives may exhibit rigid packing due to hydrogen bonding from the -OH group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.